molecular formula C21H24N2O4 B2911146 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034421-78-6

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2911146
CAS No.: 2034421-78-6
M. Wt: 368.433
InChI Key: IEUVYDMIWKOCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a benzofuran moiety and a methoxyphenethyl group linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Methoxyethylation: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

    Urea Formation: The final step involves the reaction of the methoxyethylated benzofuran with 4-methoxyphenethylamine and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with enzyme active sites, while the urea linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea
  • 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-hydroxyphenethyl)urea
  • 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both benzofuran and methoxyphenethyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-17-9-7-15(8-10-17)11-12-22-21(24)23-14-20(26-2)19-13-16-5-3-4-6-18(16)27-19/h3-10,13,20H,11-12,14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVYDMIWKOCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.